3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea
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Description
3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea is a useful research compound. Its molecular formula is C29H42N6O4 and its molecular weight is 538.693. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with morpholine and urea functionalities have been synthesized and characterized for various applications. For example, new silatranes possessing urea functionality were synthesized and structurally characterized, revealing their potential for unique chemical properties and applications due to their specific coordination geometries (Puri et al., 2011). Another study focused on the synthesis of N-alkyl substituted urea derivatives, showing antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Zheng et al., 2010).
Biological Evaluation and Potential Therapeutic Applications
Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing promise as leads in the development of new therapeutic agents for cancer treatment (Perković et al., 2016). This indicates the potential utility of structurally complex urea derivatives in medicinal chemistry, especially in targeting specific types of cancer cells.
Antimicrobial Activity
The synthesis of aminobenzylated Mannich bases and their studied antimicrobial activity suggest the utility of morpholine and urea-containing compounds in developing new antimicrobial strategies (Nimavat et al., 2004). These findings support the exploration of such compounds for potential applications in combating microbial resistance.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[4-[[4-(3-morpholin-4-ylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O4/c36-28(30-11-1-13-34-15-19-38-20-16-34)32-26-7-3-24(4-8-26)23-25-5-9-27(10-6-25)33-29(37)31-12-2-14-35-17-21-39-22-18-35/h3-10H,1-2,11-23H2,(H2,30,32,36)(H2,31,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEBFXZMIYVNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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